

Spectroscopic differences between 1,2,4,5-Tetramethoxybenzene and related compounds

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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

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A Comparative Spectroscopic Guide: 1,2,4,5-Tetramethoxybenzene and Its Relatives

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of **1,2,4,5-tetramethoxybenzene** and a series of structurally related methoxy-substituted benzene derivatives. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate unambiguous identification and characterization.

The number and position of methoxy groups on a benzene ring significantly influence the molecule's electronic environment and symmetry, leading to distinct spectroscopic properties. This guide presents a detailed analysis of these differences through a compilation of experimental data for **1,2,4,5-tetramethoxybenzene** and its isomers, as well as various trimethoxy- and dimethoxybenzene congeners.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,2,4,5-tetramethoxybenzene** and its related compounds.

¹H NMR Spectral Data

Compound	Solvent	Aromatic Protons (ppm)	Methoxy Protons (ppm)
1,2,4,5-Tetramethoxybenzene	CDCl ₃	6.51 (s, 2H)	3.84 (s, 6H), 3.79 (s, 6H)
1,2,3,4-Tetramethoxybenzene	CDCl ₃	6.57 (d, J=8.8 Hz, 1H), 6.49 (d, J=8.8 Hz, 1H)	3.88 (s, 3H), 3.86 (s, 3H), 3.83 (s, 3H), 3.78 (s, 3H)
1,2,3,5-Tetramethoxybenzene	CDCl ₃	6.13 (s, 2H)	3.86 (s, 6H), 3.79 (s, 6H)
1,2,3-Trimethoxybenzene	CDCl ₃	6.95 (t, J=8.3 Hz, 1H), 6.59 (d, J=8.3 Hz, 2H)	3.88 (s, 6H), 3.85 (s, 3H)
1,2,4-Trimethoxybenzene	CDCl ₃	6.93 (d, J=8.8 Hz, 1H), 6.51 (dd, J=8.8, 2.9 Hz, 1H), 6.44 (d, J=2.9 Hz, 1H)	3.87 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H)
1,3,5-Trimethoxybenzene	CDCl ₃	6.09 (s, 3H)	3.78 (s, 9H)
1,2-Dimethoxybenzene	CDCl ₃	6.90-6.85 (m, 4H)	3.87 (s, 6H)
1,3-Dimethoxybenzene	CDCl ₃	7.19 (t, J=8.2 Hz, 1H), 6.51 (dd, J=8.2, 2.4 Hz, 2H), 6.42 (t, J=2.4 Hz, 1H)	3.79 (s, 6H)
1,4-Dimethoxybenzene	CDCl ₃	6.84 (s, 4H)	3.77 (s, 6H)

¹³C NMR Spectral Data

Compound	Solvent	Aromatic Carbons (ppm)	Methoxy Carbons (ppm)
1,2,4,5-Tetramethoxybenzene	CDCl ₃	149.3, 143.1, 98.4	57.1, 56.4
1,2,3,4-Tetramethoxybenzene	CDCl ₃	151.3, 149.9, 142.6, 138.2, 107.8, 107.3	61.1, 60.9, 56.1, 56.0
1,2,3,5-Tetramethoxybenzene	CDCl ₃	158.9, 153.8, 139.5, 94.3, 91.9	61.0, 56.3, 55.7
1,2,3-Trimethoxybenzene	CDCl ₃	153.6, 138.4, 123.8, 105.9	60.9, 56.0
1,2,4-Trimethoxybenzene	CDCl ₃	150.9, 149.5, 143.2, 112.3, 100.1, 97.6	56.4, 56.0, 55.8
1,3,5-Trimethoxybenzene	CDCl ₃	161.1, 93.1	55.3
1,2-Dimethoxybenzene	CDCl ₃	149.2, 121.1, 111.3	55.9
1,3-Dimethoxybenzene	CDCl ₃	160.3, 129.8, 106.5, 101.1	55.2
1,4-Dimethoxybenzene	CDCl ₃	153.9, 114.3	55.6

IR Spectral Data

Compound	Major Peaks (cm ⁻¹)
1,2,4,5-Tetramethoxybenzene	2998, 2938, 2832 (C-H stretch), 1510, 1465 (C=C aromatic stretch), 1208, 1111, 1035 (C-O stretch)
1,2,3-Trimethoxybenzene	~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1580, 1480 (Aromatic C=C Stretch), ~1250, 1100 (C-O Stretch)[1]
1,2,4-Trimethoxybenzene	~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1610, 1510 (Aromatic C=C Stretch), ~1270, 1030 (C-O Stretch)[1]
1,3,5-Trimethoxybenzene	~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1600, 1460 (Aromatic C=C Stretch), ~1230, 1150 (C-O Stretch)[1]
1,2-Dimethoxybenzene	3001, 2956, 2835 (C-H stretch), 1591, 1499 (C=C aromatic stretch), 1251, 1026 (C-O stretch)
1,3-Dimethoxybenzene	3003, 2959, 2836 (C-H stretch), 1600, 1471 (C=C aromatic stretch), 1288, 1155, 1050 (C-O stretch)
1,4-Dimethoxybenzene	2998, 2953, 2835 (C-H stretch), 1508, 1463 (C=C aromatic stretch), 1245, 1036 (C-O stretch)

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
1,2,4,5-Tetramethoxybenzene	198	183, 168, 155, 125, 110
1,2,3,4-Tetramethoxybenzene	198	183, 168, 155, 125, 110
1,2,3,5-Tetramethoxybenzene	198	183, 168, 155, 125, 110
1,2,3-Trimethoxybenzene	168	153, 138, 125, 110, 95
1,2,4-Trimethoxybenzene	168	153, 138, 125, 110, 95
1,3,5-Trimethoxybenzene	168	153, 138, 125, 110, 95
1,2-Dimethoxybenzene	138	123, 108, 95, 77
1,3-Dimethoxybenzene	138	123, 108, 95, 77
1,4-Dimethoxybenzene	138	123, 108, 95, 77

Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm
 - Temperature: 298 K

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

- Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32

- Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

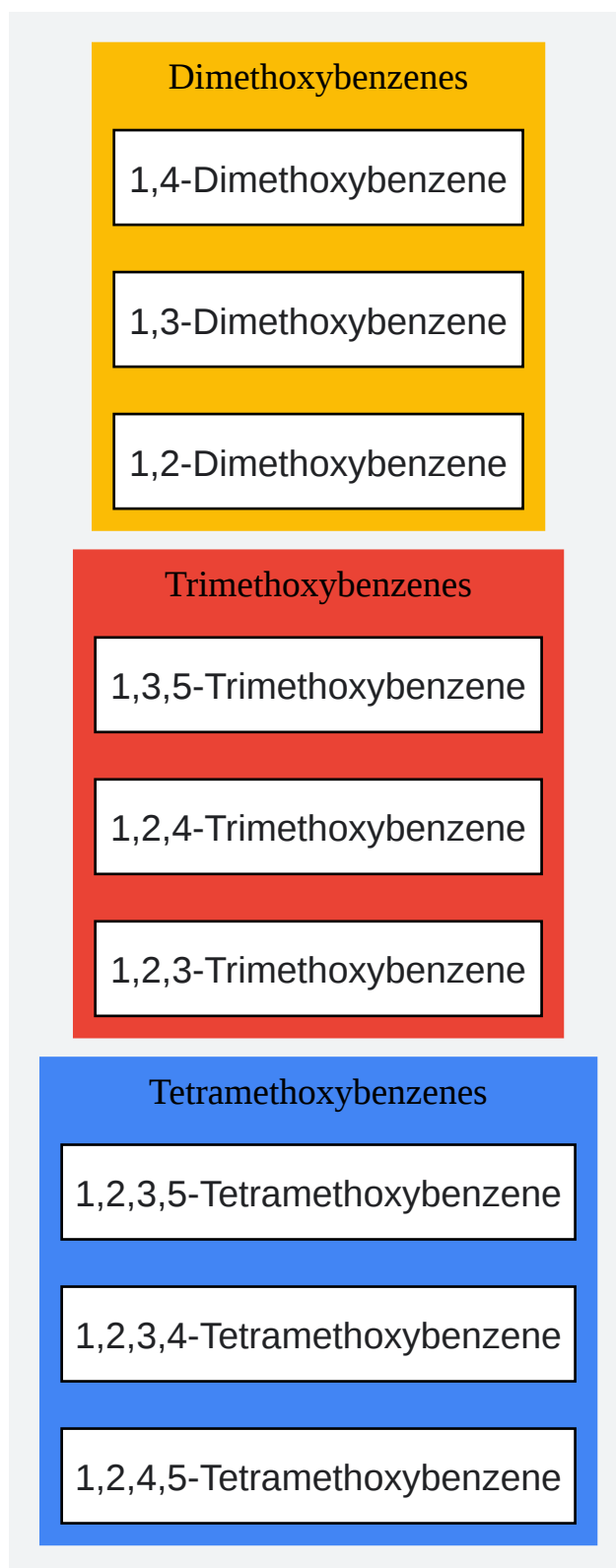
Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC, where it was vaporized and separated from the solvent.
- Ionization:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
- Mass Analysis:
 - Analyzer Type: Quadrupole
 - Scan Range: m/z 40-500
- Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was analyzed to identify the molecular ion and characteristic fragment ions.

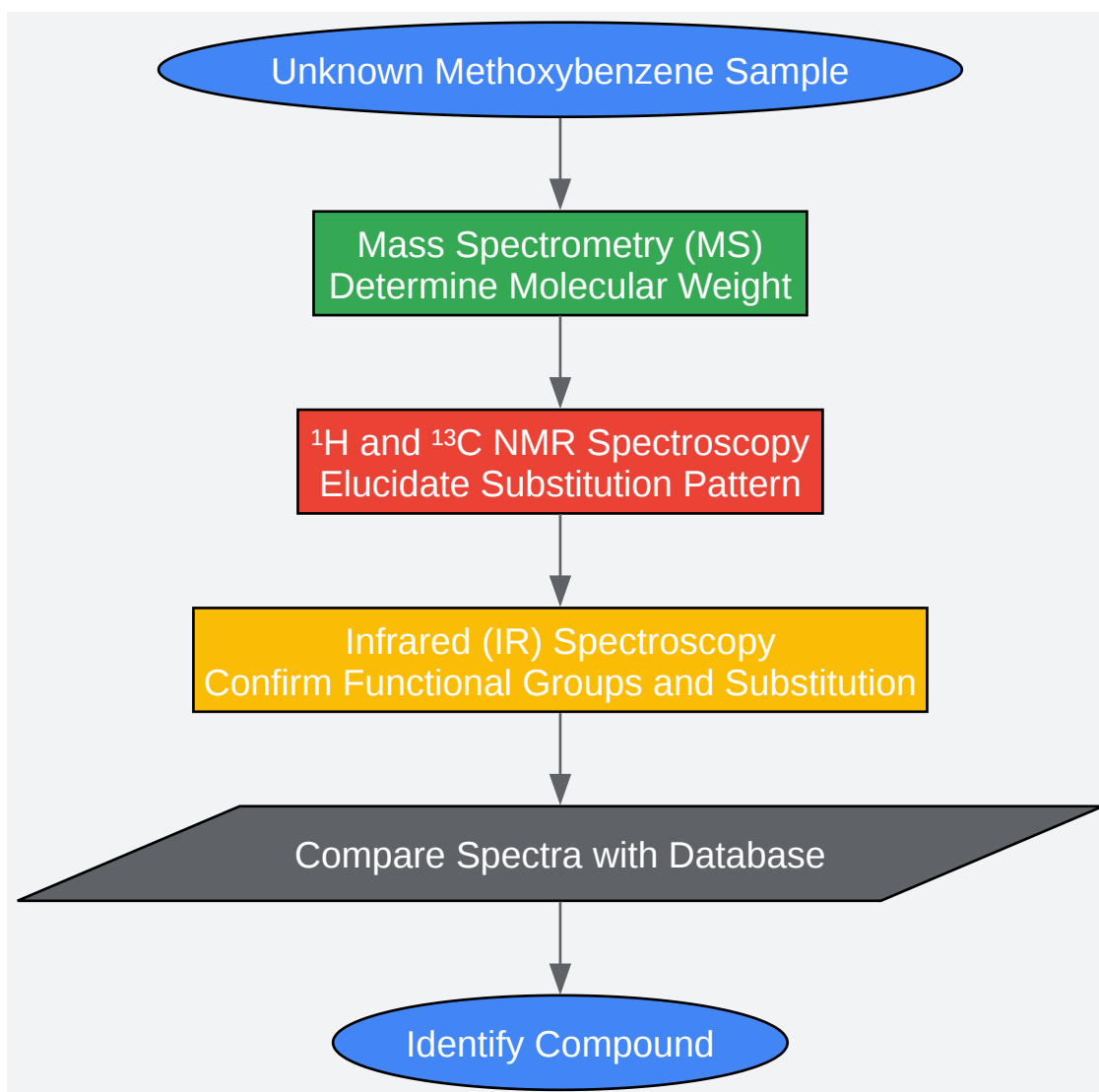
Visualizations

The following diagrams illustrate the molecular structures of the compared compounds and a logical workflow for their spectroscopic differentiation.



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Caption: Molecular Structures of Compared Methoxybenzenes



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Caption: Logical Workflow for Spectroscopic Identification

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References

- 1. pubs.acs.org [pubs.acs.org]

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